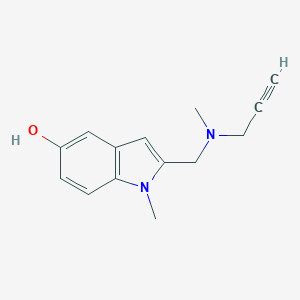

2-(3-硝基吡啶-2-基)氧基乙酸乙酯

描述

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a compound that belongs to the class of organic compounds known as pyridine derivatives. These derivatives are known for their potent pharmacological properties and have been a part of various marketed drugs .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different reactants. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . Similarly, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate were synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate .

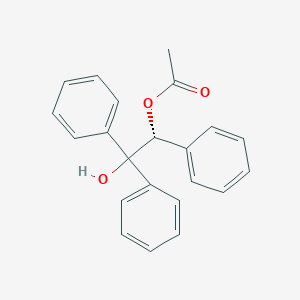

Molecular Structure Analysis

The molecular structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single-crystal X-ray diffraction studies. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions . The structure of ethyl-2-(4-aminophenoxy)acetate, a related compound, was also determined by X-ray crystallography, revealing a triclinic crystal system and the importance of non-covalent interactions in molecular packing .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement demonstrates the potential for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . The Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate is another example of a chemical reaction that enables the construction of indazoles, showcasing the versatility of these compounds in synthesizing heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as NMR and mass spectroscopy . The optical properties

科学研究应用

抗肿瘤活性

- 2-(3-硝基吡啶-2-基)氧基乙酸乙酯衍生物已被研究其抗肿瘤活性。特别突出了它们作为有效抗有丝分裂剂(例如乙基吡啶并[3,4-b]吡嗪-7-基氨基甲酸酯)的前体的用途。这些化合物已显示出抑制嘧啶核苷酸掺入 DNA 和 RNA 的能力,表明抗肿瘤活性中可能的运作方式 (Temple、Rener、Waud 和 Noker,1992)。

抗癌剂的合成

- 该化合物已用于合成潜在的抗癌剂,例如吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪。测试了这些化合物对培养的 L1210 细胞的增殖和有丝分裂指数以及对患有 P388 白血病的小鼠的存活的影响 (Temple、Wheeler、Comber、Elliott 和 Montgomery,1983)。

细胞毒性和有丝分裂抑制

- 研究还集中在 2-(3-硝基吡啶-2-基)氧基乙酸乙酯衍生物的构效关系上,特别是在其细胞毒性和对培养白血病细胞中有丝分裂的抑制方面。研究结果表明,化合物结构的某些位置的修饰显着影响其生物活性 (Temple、Rener、Comber 和 Waud,1991)。

与亲核试剂的反应

- 该化合物已参与与异恶唑化学相关的研究,特别是在其与各种亲核试剂的反应中。这些研究有助于了解该化合物的化学性质和潜在应用 (Ang、Donati、Donkor 和 Prager,1992)。

杂环化合物的合成

- 此外,2-(3-硝基吡啶-2-基)氧基乙酸乙酯已用于合成其他杂环化合物,例如吡咯并吡啶或咪唑并吡啶。这些反应展示了该化合物在创建各种化学有趣且潜在有用的结构方面的多功能性 (Ono、Murashima、Nishi、Nakamoto、Kato、Tamai 和 Uno,2002)。

属性

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNYNOQAHFLDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403161 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

CAS RN |

136718-78-0 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。